5-bromo-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine
Description
Structure and Key Features:
The compound features a pyrimidine core substituted with a bromine atom at position 5 and a pyrrolidine ring at position 2. The pyrrolidine is further modified at its 3-position with a [(5-fluoropyridin-2-yl)oxy]methyl group. This structural complexity introduces multiple functional elements:
- Bromine: Enhances electrophilicity and influences halogen bonding in biological systems.
- Pyrrolidine: A five-membered saturated ring that confers conformational flexibility.
Synthetic Relevance: Synthesis likely involves bromination of a pyrimidine precursor, followed by nucleophilic substitution to attach the pyrrolidine moiety. The fluoropyridyl group may be introduced via Mitsunobu or SN2 reactions, leveraging oxygen as a linker .
Properties
IUPAC Name |
5-bromo-2-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN4O/c15-11-5-18-14(19-6-11)20-4-3-10(8-20)9-21-13-2-1-12(16)7-17-13/h1-2,5-7,10H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDGNGZIXLFZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Their Impact
Key Observations:
Fluorine (F) in the fluoropyridyl group improves metabolic stability and participates in electrostatic interactions with target proteins .
Pyrrolidine Substituents: The methoxy group in 5-bromo-2-(3-methoxypyrrolidin-1-yl)pyrimidine offers hydrogen-bonding capability but lacks the aromaticity of the fluoropyridyl group, which may limit π-π stacking interactions .
Ring Flexibility :
- Piperidine-based analogs (e.g., ) exhibit different conformational dynamics due to their six-membered ring, which may reduce steric hindrance compared to pyrrolidine derivatives .
Case Study: Target Compound vs. 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
- 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine : Demonstrates broad-spectrum antimicrobial activity, likely due to bromine’s ability to disrupt bacterial membrane proteins .
- Target Compound : The fluoropyridyl group may redirect activity toward eukaryotic kinases (e.g., cancer-related kinases) by enabling interactions with conserved lysine or arginine residues in ATP-binding sites .
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